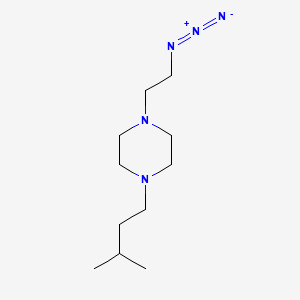
1-(2-Azidoethyl)-4-isopentylpiperazine
Overview
Description
“1-(2-Azidoethyl)-4-isopentylpiperazine” is a compound that contains an azide group (-N3) and a piperazine ring. Piperazine rings are found in many pharmaceuticals and the azide group is often used in click chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where an azide ion replaces a leaving group .Chemical Reactions Analysis
Azides are known to participate in a variety of reactions, including click reactions and reductions . Piperazines can act as bidentate ligands in coordination chemistry .Scientific Research Applications
Applications in Pharmaceutical Research
Antiviral Research
Bisheteroarylpiperazine compounds, structurally related to piperazines, have been studied for their potential in inhibiting human immunodeficiency virus type 1 (HIV-1) replication. For example, combinations of bisheteroarylpiperazine with other antiretroviral drugs have shown synergistic effects against HIV-1 in vitro, suggesting potential applications in combination therapy for HIV/AIDS (Chong, Pagano, & Hinshaw, 1994).
Antileishmanial Agents
Piperazine-linked compounds have also been identified as promising antileishmanial agents, indicating the potential therapeutic applications of piperazine derivatives in treating parasitic infections (Mayence, Vanden Eynde, LeCour, Walker, Tekwani, & Huang, 2004).
Chemical Synthesis and Material Science
Functionalized Tetrazoles
The synthesis and functionalization of tetrazoles, including those with azidoethyl groups, have been explored for the development of new energetic materials. Such studies suggest applications in designing high-energy density materials for various technological and industrial purposes (Stierstorfer, Tarantik, & Klapötke, 2009).
Organic Synthesis
Research on nitrogen-containing chloromethylheteroalicycles through aziridinium intermediates, including those involving azidoethyl groups, highlights innovative approaches in organic synthesis. These methodologies could facilitate the synthesis of complex heterocyclic compounds, useful in pharmaceuticals and materials science (Morie, Kato, Harada, Fujiwara, Watanabe, & Matsumoto, 1994).
Mechanism of Action
Target of Action
The compound contains an azide group and a piperazine ring. Azide groups are often used in bioconjugation reactions, so this compound could potentially be used to modify other molecules or structures in a biological system . Piperazine rings are found in many pharmaceuticals and can interact with a variety of biological targets, including neurotransmitter receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Azides can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as "click chemistry" . This could potentially be used to attach the compound to other molecules.
Action Environment
The efficacy and stability of the compound could be influenced by many environmental factors, including temperature, pH, and the presence of other molecules. The azide group, for example, can be sensitive to certain conditions and may decompose to release nitrogen gas .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of this compound, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .
properties
IUPAC Name |
1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZMZLXHBXFJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)
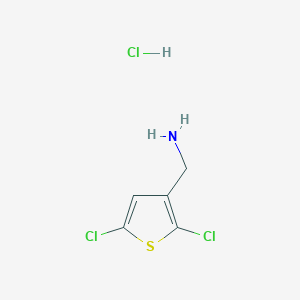
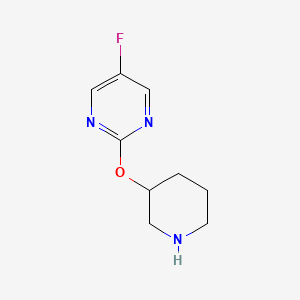

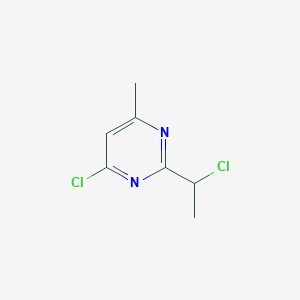
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)


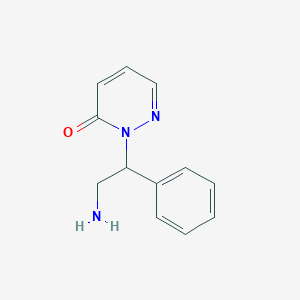
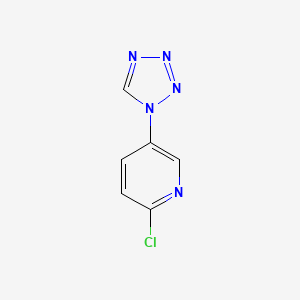
![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)